molecular formula C12H16N2Si B13730680 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole

5-[3-(trimethylsilyl)phenyl]-1H-pyrazole

Cat. No.: B13730680
M. Wt: 216.35 g/mol
InChI Key: SSTRXXHMIXADCH-UHFFFAOYSA-N
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Description

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is a functionalized heterocyclic compound designed for research and development in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities and presence in several approved drugs . The incorporation of the trimethylsilyl group at the meta-position of the phenyl ring introduces steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic properties and binding affinity to biological targets. Key Research Applications and Value: Anticancer Agent Development: Pyrazole derivatives are extensively investigated for their potent antiproliferative effects against various cancer cell lines. They can act through multiple mechanisms, including induction of apoptosis and cell cycle arrest . Specific pyrazole-carbohydrazide derivatives, for instance, have demonstrated significant growth inhibitory properties (IC50 values in the low micromolar range) and the ability to cause autophagy in cancer cell lines like A549 and NCI-H460 . Anti-inflammatory and Antioxidant Therapeutics: This class of compounds shows remarkable potential in combating oxidative stress, a key contributor to inflammation, cancer, and neurodegenerative diseases. Pyrazole-based molecules can function as potent antioxidants by effectively scavenging free radicals (as measured by DPPH assay) and inhibiting pro-oxidative enzymes like 15-lipoxygenase (15-LOX) and NADPH oxidase . Some derivatives have shown excellent radical scavenging activity, comparable to standard ascorbic acid, and significant in vivo antioxidant potential in model systems . Metalloprotease Inhibition: Pyrazole scaffolds are promising inhibitors for metalloproteases such as meprin α and β, which are emerging drug targets linked to fibrosis, cancer, Alzheimer's disease, and inflammatory disorders. The structural motif of 3,5-diarylpyrazole has yielded highly potent inhibitors (with Ki values in the low nanomolar range) for these enzymes . Handling and Usage: This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is the responsibility of the researcher to establish appropriate safety and handling practices. The trimethylsilyl group may influence the compound's metabolic stability and reactivity, which should be considered during experimental design.

Properties

Molecular Formula

C12H16N2Si

Molecular Weight

216.35 g/mol

IUPAC Name

trimethyl-[3-(1H-pyrazol-5-yl)phenyl]silane

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)11-6-4-5-10(9-11)12-7-8-13-14-12/h4-9H,1-3H3,(H,13,14)

InChI Key

SSTRXXHMIXADCH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole

General Synthetic Strategies for Substituted Pyrazoles

Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The substituents on the pyrazole ring are introduced by selecting appropriately substituted starting materials, such as substituted hydrazines or substituted ketones/aldehydes.

A widely used approach involves the reaction of aryl hydrazines with α,β-unsaturated carbonyl compounds, β-ketoesters, or diketones, followed by cyclization and aromatization steps. The presence of electron-withdrawing or electron-donating groups on the aryl ring influences the regioselectivity and yield of the pyrazole products.

Specific Preparation of this compound

Although direct literature specifically detailing the synthesis of this compound is limited, established methodologies for related 3-aryl-1H-pyrazoles with substituents on the phenyl ring can be adapted.

Synthesis via Hydrazone Cyclization

One efficient method involves the preparation of hydrazones from 3-(trimethylsilyl)benzaldehyde and hydrazine derivatives, followed by cyclization with appropriate ketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring. For example:

  • Step 1: Formation of hydrazone by reacting 3-(trimethylsilyl)benzaldehyde with hydrazine hydrate in ethanol at room temperature.
  • Step 2: Cyclization of the hydrazone intermediate with substituted acetophenones or β-ketoesters in the presence of acid catalysts such as hydrochloric acid or iodine to promote ring closure and aromatization.
  • Step 3: Purification by recrystallization or chromatography to isolate this compound.

This method benefits from mild reaction conditions and good yields (typically 70–90%) depending on the substrates and catalysts used.

One-Pot Modular Synthesis

A one-pot, two-component modular synthesis strategy has been reported for 3,5-diarylpyrazoles, which can be adapted for the trimethylsilyl-substituted phenyl group:

  • React hydrazones of aryl aldehydes (such as 3-(trimethylsilyl)benzaldehyde) with substituted acetophenones in ethanol.
  • Use catalytic amounts of iodine and hydrochloric acid to facilitate cyclization.
  • The reaction proceeds under reflux conditions for 12–48 hours.
  • The desired pyrazole is obtained in good to excellent yields (up to 81%).

This approach offers operational simplicity and scalability for industrial applications.

Alternative Synthetic Routes

Other synthetic routes involve:

  • Cyclization using Lawesson's Reagent: Although primarily reported for related pyrazolylpiperazines, cyclization of precursors with Lawesson's reagent can be used to form pyrazole rings without toxic solvents like pyridine, improving industrial feasibility.
  • Use of Thiosemicarbazide Derivatives: For pyrazoles with specific substitution patterns, thiosemicarbazide and trifluoromethyl-substituted vinyl ketones can be utilized, followed by dehydration and aromatization steps. However, this method is more specialized and less directly applicable to trimethylsilyl-substituted phenyl pyrazoles.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Hydrazone formation + cyclization 3-(trimethylsilyl)benzaldehyde + hydrazine hydrate; cyclization with acetophenones; acid catalysis (HCl/I2); ethanol solvent; reflux 70–90 Mild conditions; good regioselectivity; scalable Requires reflux; reaction time up to 48 h
One-pot two-component modular synthesis Hydrazones + substituted acetophenones; catalytic iodine and HCl; ethanol; reflux Up to 81 Operational simplicity; good yields; no isolation of intermediates Longer reaction times; catalyst sensitivity
Lawesson's reagent cyclization Cyclization of precursors with Lawesson's reagent; avoids pyridine solvent Not specified Avoids toxic solvents; industrially advantageous More complex precursor preparation; less yield data
Thiosemicarbazide approach Reaction of vinyl ketones with thiosemicarbazide; dehydration with sulfuric acid 57–75 Protective group strategy; regioselective More steps; harsh acidic conditions

Research Findings and Analysis

  • The presence of bulky substituents such as the trimethylsilyl group on the phenyl ring can reduce reactivity and regioselectivity in pyrazole formation reactions, necessitating optimization of reaction conditions.
  • Acid catalysts like hydrochloric acid or iodine effectively promote cyclization and aromatization steps, enhancing yields.
  • The use of ethanol as a solvent is common, providing a balance of solubility and environmental acceptability.
  • Avoidance of toxic solvents such as pyridine is preferred for industrial scalability, as demonstrated by the Lawesson's reagent methodology.
  • Reaction times vary from minutes to days depending on the method, with one-pot procedures offering operational efficiency at the expense of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole serves as a valuable reagent in organic synthesis. Its ability to act as an electrophile or nucleophile allows for the development of complex molecular architectures through various reaction pathways.

Key Synthetic Routes

  • The compound can be synthesized through a one-pot, two-component reaction involving hydrazones and substituted acetophenones, yielding good to excellent results in forming pyrazole derivatives .
  • The presence of the trimethylsilyl group enhances the compound's reactivity and solubility, making it a versatile building block for synthesizing other complex molecules.

Biological Activities

The biological potential of this compound is significant, particularly in medicinal chemistry. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Pharmacological Properties

  • Anti-inflammatory and Analgesic Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity : Various studies have highlighted the compound's potential against cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxicity against A549 lung cancer cells with IC50 values as low as 0.28 µM .

Agricultural Applications

The insecticidal properties of pyrazole derivatives have been explored, particularly in pest management. Compounds synthesized from pyrazole frameworks have demonstrated efficacy against specific agricultural pests.

Insecticidal Efficacy

  • Recent studies have tested novel pyrazole derivatives against pests such as Aphis fabae and Mythimna separata. The results indicated activity at concentrations around 500 mg/L, showcasing potential for development into agricultural insecticides .

Structural Comparisons

Understanding the structural variations among similar compounds can provide insights into the unique properties of this compound.

Compound Name Structural Features Unique Properties
3,4,5-Tris(trimethylsilyl)-1H-pyrazoleMultiple trimethylsilyl groups on pyrazoleEnhanced reactivity and solubility
3-(Trimethylsilyl)-1H-pyrazoleSingle trimethylsilyl group on pyrazoleSimpler structure with distinct reactivity
4-(Trimethylsilyl)-phenyl-1H-pyrazoleTrimethylsilyl group on phenyl ringDifferent electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

Table 1: Key Structural and Electronic Differences
Compound Name Substituent(s) on Phenyl Ring Electronic Nature Key Applications/Findings References
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole -Si(CH₃)₃ (meta) Strong σ-donor, bulky Potential COX-2 inhibition; material science applications (hypothesized)
5-(3-Phenylethynylphenyl)-1H-pyrazole (26) -C≡CPh (meta) Electron-withdrawing (conjugation) Anthelmintic activity; synthesized via Sonogashira coupling
5-(4-Ethynylphenyl)-1H-pyrazole (27) -C≡CH (para) Electron-withdrawing Intermediate for further functionalization
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole -OCH₃ (para), -CF₃, -OCH₃ (tri-substituted) Electron-donating (-OCH₃), electron-withdrawing (-CF₃) Anticancer activity (tubulin inhibition)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole -Cl (para), -OCH₃ (para), -CF₃ Electron-withdrawing (-Cl, -CF₃), electron-donating (-OCH₃) COX-2 inhibition; radiopharmaceutical potential
Key Observations :
  • Electronic Modulation: The TMS group in this compound provides steric bulk and σ-donor effects, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) or conjugated systems (e.g., -C≡CPh) in analogs. This affects charge distribution and reactivity .
  • Biological Activity : While 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows COX-2 inhibition, the TMS analog’s bulky group may hinder enzyme binding but enhance membrane permeability due to increased lipophilicity .
Key Observations :
  • The TMS group’s introduction may require specialized silylation conditions, differing from the Sonogashira or Ullmann couplings used for ethynyl or aryl ether analogs .
  • Deprotection of TMS (e.g., to generate ethynyl groups) is a critical step for further functionalization .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
This compound 4.2 (high) <0.1 (aqueous) Hypothesized COX-2 binding; pending experimental validation
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 3.8 0.5 IC₅₀ = 12 nM (COX-2 inhibition)
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3.5 1.2 Analgesic activity (equipotent to aspirin)
Key Observations :
  • The TMS derivative’s high LogP suggests superior lipid membrane penetration but poor aqueous solubility, limiting bioavailability without formulation optimization.
  • Trifluoromethyl and chloro substituents enhance target binding (e.g., COX-2) but may increase metabolic instability compared to TMS .

Q & A

Q. How to design in silico models for predicting physicochemical properties?

  • Methodology : Use QSAR models (e.g., MolDescriptor in RDKit) to correlate logP, polar surface area, and bioavailability. Validate predictions with experimental HPLC retention times and solubility assays in PBS (pH 7.4) .

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